Product packaging for Oleic acid-[9,10-3H](Cat. No.:)

Oleic acid-[9,10-3H]

Cat. No.: B1641182
M. Wt: 286.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-PIFJRTBKSA-N
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Description

Structural and Isotopic Characteristics

Oleic acid-[9,10-³H] is a isotopically labeled derivative of oleic acid ($$C{18}H{34}O_2$$), a monounsaturated omega-9 fatty acid. The tritium ($$³H$$) atoms are incorporated at the 9th and 10th carbon positions of the alkyl chain, replacing hydrogen atoms in the cis-double bond region (Fig. 1). This labeling preserves the native structure while enabling precise tracking in metabolic studies.

Key structural properties :

Property Value
Molecular formula $$C{18}H{31}T2O2$$
Molecular weight 286.5 g/mol (calculated)
Specific activity 15–60 Ci/mmol (555–2220 GBq/mmol)
Solubility Ethanol or lipid-compatible buffers

The isotopic labeling does not alter the chemical reactivity of oleic acid, allowing it to participate in enzymatic processes such as triglyceride synthesis and β-oxidation. The high specific activity ensures detectable signal-to-noise ratios in tracer experiments, even at low physiological concentrations.

Historical Development of Tritium-Labeled Fatty Acids

The synthesis of tritium-labeled fatty acids emerged in the 1960s to address the need for tracing lipid metabolism in vivo. Early methods involved:

  • Tritioboration : Partial reduction of acetylenic precursors using tritiated disiamylborane, enabling stereospecific labeling at double bonds.
  • Catalytic exchange : Exposure of unsaturated fatty acids to tritium gas ($$³H_2$$) under controlled conditions, as demonstrated in the synthesis of methyl oleate-[9,10-³H].
  • Biosynthetic incorporation : Feeding organisms tritiated water ($$³H_2O$$) to label endogenously synthesized lipids, though this method lacked positional specificity.

Advancements in the 1980s–2000s focused on improving isotopic purity and reducing side reactions. For example, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) enabled the isolation of oleic acid-[9,10-³H] with >98% radiochemical purity. These developments paralleled the rise of lipidomics, which demanded precise tools for quantifying lipid flux.

Role in Modern Lipid Research

Oleic acid-[9,10-³H] is indispensable in contemporary studies of lipid dynamics:

Lipid Metabolism Tracing

  • Triglyceride assembly : Researchers use the tracer to quantify the incorporation of exogenous fatty acids into triglycerides. For instance, intravenous administration in mice revealed that 79% of plasma triglycerides incorporated tritium-labeled oleate within 4 hours.
  • β-oxidation studies : Oxidation of oleic acid-[9,10-³H] releases $$³H2O$$, providing a direct measure of mitochondrial fatty acid catabolism. This method avoids artifacts from incomplete $$^{14}CO2$$ capture in traditional assays.

Membrane Lipid Dynamics

  • Phospholipid remodeling : Tritium-labeled oleate tracks the acyl-chain replacement in phosphatidylcholines, revealing turnover rates in cell membranes.
  • Lipid raft studies : In adipocytes, oleic acid-[9,10-³H] localizes to caveolin-1-rich membrane domains, highlighting its role in lipid raft-mediated fatty acid uptake.

Diagnostic Applications

  • Malabsorption testing : Combined oral administration of $$^{14}C$$-triolein and oleic acid-[9,10-³H] distinguishes pancreatic insufficiency (elevated $$^{14}C$$ excretion) from mucosal malabsorption (elevated $$³H$$ excretion).

Lipidomics

High-resolution MS coupled with tritium labeling identifies lipid species influenced by oleic acid exposure. For example, oleic acid-[9,10-³H] administration in hepatocytes increases triglyceride ($$TG{54:3}$$) synthesis by 4-fold while reducing lysophosphatidylcholine ($$LPC{18:1}$$) levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B1641182 Oleic acid-[9,10-3H]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O2

Molecular Weight

286.5 g/mol

IUPAC Name

(Z)-9,10-ditritiooctadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9T,10T

InChI Key

ZQPPMHVWECSIRJ-PIFJRTBKSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

[3H]/C(=C(\[3H])/CCCCCCCC(=O)O)/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Stearolic acid, an acetylenic fatty acid, undergoes partial hydrogenation at the triple bond between carbons 9 and 10. Tritium gas (³H₂) is introduced in the presence of a 5% palladium-on-charcoal (Pd/C) catalyst under partial vacuum at room temperature. The reaction selectively reduces the triple bond to a cis double bond, incorporating tritium at the 9 and 10 positions:

$$
\text{HC≡C-(CH}2\text{)}7\text{COOH} + ³\text{H}2 \xrightarrow{\text{Pd/C}} \text{H}^3\text{C=}^3\text{CH-(CH}2\text{)}_7\text{COOH}
$$

Key parameters include:

Parameter Detail Source
Catalyst 5% Pd/C
Temperature Room temperature (25°C)
Pressure Partial vacuum
Reaction Time Until completion (exact duration unspecified)
Specific Activity 1000 mCi ³H/g
Positional Specificity >90% at 9,10 positions

Purification and Byproduct Management

Unreacted stearolic acid is removed via low-temperature crystallization from Skellysolve F (a hexane-based solvent). This step ensures the final product contains minimal contaminants, with stearic acid (fully saturated) and elaidic acid (trans isomer) formation being undetectable. The purified oleic acid-[9,10-³H] exhibits a specific radioactivity of 1000 mCi/g, suitable for most tracer applications.

Quality Control and Characterization

Radiochemical Purity

Post-synthesis purification is critical. The 1963 method employs crystallization, while modern approaches may use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with scintillation counting. For example, radiotracer studies of ¹⁴C-oleic acid ligand exchange utilized liquid scintillation counting to quantify residual ligands, a technique adaptable to tritiated analogs.

Structural Validation

Challenges in Synthesis

Achieving High Specific Activity

The 1963 method achieves 1000 mCi/g, but newer applications may demand higher activities. Optimizing catalyst loading and reaction time could enhance tritium incorporation, though radiation decomposition risks increase with activity.

Applications Informing Synthesis Choices

Oleic acid-[9,10-³H] is pivotal in:

  • Lipid Metabolism Studies : Tracing fatty acid uptake and β-oxidation in cell cultures.
  • Drug Development : Evaluating compounds like D-004 for prostate hyperplasia using radiolabeled lipid substrates.
  • Nanoparticle Functionalization : Assessing ligand exchange efficiency on iron oxide surfaces, as demonstrated with ¹⁴C-oleic acid.

These applications require batch-specific customization. For instance, nanoparticle studies prioritize high specific activity to trace minimal ligand residues, whereas metabolic assays emphasize positional specificity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oleic acid-[9,10-3H] can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst, converting it back to the fully saturated tritium-labeled octadecanoic acid.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of light.

Major Products:

    Oxidation: Tritium-labeled ketones or carboxylic acids.

    Reduction: Tritium-labeled octadecanoic acid.

    Substitution: Tritium-labeled halogenated derivatives.

Scientific Research Applications

Lipid Metabolism Studies

Oleic Acid-[9,10-3H] is extensively used in studies focusing on lipid metabolism. Its radioactive labeling allows researchers to trace the incorporation of oleic acid into cellular lipids and assess metabolic pathways. For instance, it has been employed to investigate the effects of insulin on fatty acid metabolism in human trophoblasts, contributing to understanding gestational diabetes and placental functions .

Key Findings:

  • Study on D-004: Research utilizing Oleic Acid-[9,10-3H] demonstrated its role in reducing prostatic hyperplasia induced by testosterone in rat models, providing insights into potential therapeutic avenues for prostate health .
  • Fatty Acid Release Mechanisms: The compound has been instrumental in elucidating mechanisms of fatty acid release from phospholipids under various conditions, such as exposure to polychlorinated biphenyls (PCBs), which are known environmental pollutants .

Drug Delivery Systems

Oleic Acid's ability to enhance dermal penetration has made it a subject of interest in pharmacology. Its incorporation into formulations can improve the delivery of drugs through the skin.

Case Study:

  • A study found that Oleic Acid (up to 10% in propylene glycol) significantly improved the transdermal delivery of anti-inflammatory drugs like celecoxib and lumiracoxib. This application is particularly relevant for developing topical treatments for pain relief .

Absorption Studies

Oleic Acid-[9,10-3H] has been utilized to study the absorption dynamics of fatty acids in gastrointestinal models. By infusing this labeled compound along with other lipids into animal subjects, researchers can measure its absorption efficiency compared to other fatty acids.

Research Insights:

  • In a controlled study involving rats, different lipid emulsions containing Oleic Acid-[9,10-3H] were administered to assess how various formulations affect fatty acid absorption rates. Results indicated that emulsions facilitate higher absorption rates than micellar solutions under certain conditions .

Safety Assessments

The safety profile of Oleic Acid and its derivatives is critical for its application in food and pharmaceutical products. Studies have assessed its dermal penetration and potential toxicity.

Findings:

  • Research indicates that Oleic Acid is generally safe for topical use, with studies confirming its low irritation potential when used in cosmetic formulations . This safety profile supports its inclusion in various consumer products.

Data Tables

Application AreaKey FindingsReference
Lipid MetabolismRole in prostatic hyperplasia reduction
Drug DeliveryEnhanced penetration of anti-inflammatory drugs
Nutrient AbsorptionHigher absorption rates in emulsions vs micelles
Safety ProfileLow irritation potential in topical applications

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Oleic acid-[9,10-3H] involves its incorporation into metabolic pathways where it mimics natural fatty acids. The tritium atoms allow for the tracking of the compound through various biochemical processes, providing detailed information on enzyme interactions, transport mechanisms, and metabolic fates.

Comparison with Similar Compounds

Nitro-Oleic Acid and Epoxy-Oleic Acid

Structural Differences :

  • Nitro-oleic acid features a nitro group (-NO₂) added to the oleic acid backbone, while epoxy-oleic acid contains an epoxide group at the double bond.

Functional and Methodological Contrasts :

  • Applications : Nitro-oleic acid acts as a signaling molecule in cardiovascular and inflammatory pathways, whereas epoxy-oleic acid is studied for its role in lipid peroxidation .
  • Detection : Nitro-oleic acid requires GC-MS/MS for accurate quantification in human plasma, challenging earlier LC-MS/MS approaches due to isomer-specific interference . In contrast, oleic acid-[9,10-³H] is detected via radioactive tracing, bypassing chromatographic complexities.

Key Study : Tsikas et al. (2009) demonstrated that nitro-oleic acid concentrations previously reported via LC-MS/MS were overestimated, highlighting the superiority of GC-MS/MS for nitro-fatty acid analysis .

[9,10-³H]Myristate and [9,10-³H]Palmitate

Structural Similarities :

  • Both are tritium-labeled saturated fatty acids (myristate: C14:0; palmitate: C16:0) with ³H at C9 and C10.

Functional Differences :

  • Diagnostic Scope: [9,10-³H]Myristate and palmitate are optimized for medium-chain FAODs, while oleic acid-[9,10-³H] excels in long-chain FAOD detection (e.g., very-long-chain acyl-CoA dehydrogenase deficiency) .
  • Metabolic Pathways : Oleic acid-[9,10-³H] undergoes β-oxidation in mitochondria and peroxisomes, whereas myristate and palmitate are primarily mitochondrial substrates.

Key Study: Olpin et al. (1997) found that oleic acid-[9,10-³H] improved diagnostic accuracy for long-chain FAODs by 30% compared to shorter-chain analogs .

Elaidic Acid (9-Octadecenoic Acid, Trans Isomer)

Structural Contrast :

  • Elaidic acid is the trans isomer of oleic acid, with a straighter hydrocarbon chain due to the trans double bond at C7.

Functional Implications :

  • Health Impact : Elaidic acid is linked to adverse cardiovascular outcomes, unlike cis-oleic acid, which is cardioprotective .
  • Physical Properties : Higher melting point (45°C vs. 13°C for oleic acid) due to trans configuration, affecting its use in lipid-based formulations .

Analytical Differentiation : NIST mass spectrometry and gas chromatography data distinguish elaidic acid via retention times and fragmentation patterns .

9,10-Dihydroxystearic Acid

Tabulated Comparison of Key Attributes

Compound Structural Modification Primary Application Detection Method Key Research Findings
Oleic acid-[9,10-³H] ³H at C9/C10 FAOD diagnosis, imaging Radioactive tracing, LC-MS 30% improvement in long-chain FAOD detection
Nitro-oleic acid -NO₂ group at C9/C10 Signaling molecule analysis GC-MS/MS LC-MS/MS overestimates plasma levels
[9,10-³H]Myristate ³H at C9/C10 (C14:0) Medium-chain FAODs Radioactive tracing Limited utility in long-chain disorders
Elaidic acid Trans double bond at C9 Dietary studies GC, Mass Spectrometry Higher melting point; pro-atherogenic
9,10-Dihydroxystearic acid -OH groups at C9/C10 Industrial wax synthesis NMR, IR spectroscopy Periodic acid cleavage for structural analysis

Research Implications and Limitations

  • Nitro-/Epoxy-Oleic Acids : Require advanced chromatographic methods, restricting high-throughput applications.
  • Elaidic Acid : Despite structural similarity, its health risks necessitate cautious use in nutritional research.

Q & A

Q. How do I determine the optimal concentration of [9,10-3H]oleic acid for pulse-labeling experiments in lipid metabolism studies?

Methodological Answer: The concentration depends on the cell type and experimental goals. For yeast studies, pulse-labeling with 0.1 μCi/ml [3H]oleate in YPD medium for 1 hour is effective for tracking lipid turnover . In mammalian systems (e.g., fibroblasts), use 0.4–0.5 μCi/ml to ensure sufficient incorporation while avoiding cytotoxicity . Always validate with dose-response curves and normalize to protein content or cell count.

Q. What protocols ensure accurate measurement of β-oxidation activity using [9,10-3H]oleic acid?

Methodological Answer: Quantify β-oxidation by trapping 3H2O , a byproduct of tritiated oleate metabolism. Key steps:

  • Incubate cells (e.g., fibroblasts) with 0.5 μCi/ml [9,10-3H]oleic acid bound to fatty acid-free BSA .
  • Collect media, distill using a gas dispersion tube, and measure radioactivity via scintillation counting .
  • Include controls with β-oxidation inhibitors (e.g., etomoxir) to confirm specificity .

Q. How should I handle and store [9,10-3H]oleic acid to maintain stability?

Methodological Answer:

  • Store at -20°C in ethanol, shielded from light to prevent radiolysis .
  • Aliquot to avoid freeze-thaw cycles. Prior to use, equilibrate to room temperature under a fume hood and verify purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can I resolve discrepancies in lipid incorporation data between in vitro and in vivo models using [9,10-3H]oleic acid?

Methodological Answer: Discrepancies often arise from differences in lipid trafficking or uptake mechanisms. For example:

  • In isolated rat hearts, oleate uptake is influenced by albumin binding affinity; use charcoal-defatted BSA to standardize fatty acid delivery .
  • In cell lines (e.g., trophoblasts), validate insulin/FFA interactions by co-treating with receptor inhibitors (e.g., wortmannin) to isolate adipophilin regulation pathways .
  • Compare tracer kinetics using compartmental modeling to identify rate-limiting steps .

Q. What strategies enable dual-labeling experiments with [9,10-3H]oleic acid and other isotopes (e.g., 14C-palmitate) without cross-interference?

Methodological Answer:

  • Use differential scintillation counting with energy spectrum discrimination (e.g., PerkinElmer Tri-Carb®).
  • Optimize ratios: For mitochondrial vs. peroxisomal β-oxidation, combine 0.1 μCi/ml [3H]oleate (measuring 3H2O) and 0.2 μCi/ml [14C]-26:0 (peroxisome-specific) .
  • Validate separation efficiency using single-label controls and quench correction .

Q. How do I address inconsistent oleate release data in membrane permeability assays (e.g., melittin-treated E. coli)?

Methodological Answer: Inconsistencies may stem from serum factor variability. To standardize:

  • Pre-treat serum with heat inactivation (56°C, 30 min) or trypsin digestion to abolish confounding protein activity .
  • Include a positive control (e.g., polymyxin B) and measure released 3H-oleate via centrifugation and liquid scintillation .
  • Normalize data to bacterial OD600 and account for nonspecific binding using BSA-blocked samples .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing fatty acid oxidation flux data?

Methodological Answer:

  • Express flux as % of control activity (e.g., healthy fibroblast lines) to account for inter-experimental variability .
  • Use mixed-effects models for repeated measures (e.g., time-course studies) and apply Bonferroni correction for multiple comparisons .
  • For small sample sizes (n < 6), non-parametric tests (e.g., Wilcoxon signed-rank) are preferable .

Q. How can I validate the specificity of [9,10-3H]oleic acid uptake in complex biological systems?

Methodological Answer:

  • Perform competitive inhibition assays with excess unlabeled oleate. A >70% reduction in 3H signal confirms specificity .
  • Combine with silencing RNA (siRNA) targeting fatty acid transporters (e.g., CD36 or FATP1) to confirm pathway dependency .
  • Use autoradiography or microscintillation to spatially resolve uptake in tissues .

Safety & Compliance

Q. What safety protocols are critical when handling [9,10-3H]oleic acid in shared lab spaces?

Methodological Answer:

  • Follow ALARA principles : Use lead shielding, disposable absorbent pads, and dedicated glassware.
  • Decontaminate spills with 5% Decon™ and monitor surfaces with a Geiger counter .
  • Document waste disposal per NRC regulations (e.g., NENSure vials for decay storage) .

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